C15H24BrCl2N3O3

Description

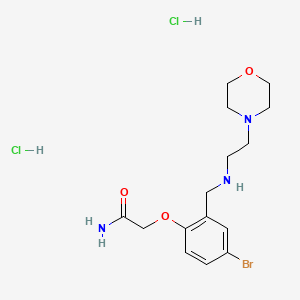

The exact mass of the compound 2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride is 443.03781 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-bromo-2-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O3.2ClH/c16-13-1-2-14(22-11-15(17)20)12(9-13)10-18-3-4-19-5-7-21-8-6-19;;/h1-2,9,18H,3-8,10-11H2,(H2,17,20);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKSYCULRZCRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrCl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Novel Molecular Architectures in Chemical Science

The design and synthesis of new molecular structures are fundamental to the advancement of chemistry. These novel architectures often provide access to unprecedented physical, chemical, and biological properties. The deliberate construction of complex molecules allows chemists to test and expand the boundaries of chemical theory, develop new synthetic methodologies, and create substances with tailored functions. acs.org The assembly of simple molecular building blocks into intricate and ordered structures has led to groundbreaking developments, from porous metal-organic frameworks to sophisticated molecular machines. acs.orgacs.org This creative endeavor, akin to molecular engineering, is not merely an academic exercise; it is the engine that fuels the discovery of new therapeutics, advanced materials, and innovative solutions to global challenges. nih.govchemistry.org.il

An Overview of Halogenated Nitrogenous Organic Compounds in Research

Halogenated organic compounds, particularly those containing nitrogen, represent a vast and diverse class of molecules with significant scientific interest. researchgate.netresearchgate.net In nature, these compounds are often found in marine organisms, which produce them as secondary metabolites with potent biological activities. nih.gov These natural products have inspired the synthesis of countless new compounds. The inclusion of halogens (fluorine, chlorine, bromine, and iodine) and nitrogen atoms into an organic scaffold can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions. researchgate.netnih.gov Consequently, halogenated nitrogenous compounds are prominent in medicinal chemistry and agrochemicals. However, their persistence in the environment is also a subject of intense study, driving research into their fate and potential for bioremediation. researchgate.netuz.zgora.pl

The Research Rationale for Investigating C15h24brcl2n3o3

Application of High-Resolution Mass Spectrometry for C₁₅H₂₄BrCl₂N₃O₃ Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the compound C₁₅H₂₄BrCl₂N₃O₃, HRMS would be used to experimentally determine its exact mass and compare it to the theoretically calculated mass.

Detailed Research Findings: There are no published research findings that provide an experimental high-resolution mass spectrum for C₁₅H₂₄BrCl₂N₃O₃. Such a study would typically present the measured monoisotopic mass and the mass error in parts per million (ppm). The isotopic pattern, which would be characteristic due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), would also be analyzed to further confirm the compound's formula.

Data Table: A data table for this section would ideally include the following information, which is currently unavailable:

| Parameter | Theoretical Value for C₁₅H₂₄BrCl₂N₃O₃ | Experimental Value | Mass Error (ppm) |

| Exact Mass | Value would be calculated here | Not Available | Not Available |

Utilization of Multidimensional Nuclear Magnetic Resonance Spectroscopy for C₁₅H₂₄BrCl₂N₃O₃ Structural Determination

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is essential for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule.

Detailed Research Findings: No peer-reviewed studies or database entries containing ¹H, ¹³C, or multidimensional NMR data for C₁₅H₂₄BrCl₂N₃O₃ have been found. A complete structural determination would require the assignment of all proton and carbon signals and the analysis of correlation peaks in 2D NMR spectra to piece together the molecular structure.

Data Tables: The following data tables would be populated with experimental data if it were available:

Table 3.2.1: ¹H NMR Data for C₁₅H₂₄BrCl₂N₃O₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

|---|

Table 3.2.2: ¹³C NMR Data for C₁₅H₂₄BrCl₂N₃O₃

| Chemical Shift (δ, ppm) | Proposed Assignment |

|---|

Vibrational Spectroscopic Characterization (Infrared and Raman) of C₁₅H₂₄BrCl₂N₃O₃ Molecular Bonds

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and characterize the bonds within a molecule based on their vibrational frequencies.

Detailed Research Findings: There are no published IR or Raman spectra for C₁₅H₂₄BrCl₂N₃O₃. A typical analysis would involve assigning the observed absorption or scattering bands to specific vibrational modes, such as C=O stretches, N-H bends, or C-Cl and C-Br stretches.

Data Table: An interactive data table would present the observed vibrational frequencies and their assignments, which are currently not documented.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Technique |

| Not Available | Not Available | Not Available | IR / Raman |

X-ray Crystallography for Crystalline C₁₅H₂₄BrCl₂N₃O₃ Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its crystalline state, including bond lengths, bond angles, and stereochemistry.

Detailed Research Findings: No crystallographic data for C₁₅H₂₄BrCl₂N₃O₃ is present in crystallographic databases (e.g., Cambridge Structural Database). A successful crystallographic study would require the growth of a suitable single crystal of the compound. The resulting data would allow for the unambiguous determination of its molecular structure.

Data Table: A standard crystallographic data table would include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is not available.

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Resolution (Å) | Not Available |

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment of C₁₅H₂₄BrCl₂N₃O₃

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to determine the absolute configuration of chiral molecules by measuring the differential absorption of circularly polarized light.

Detailed Research Findings: For a chiral compound with the formula C₁₅H₂₄BrCl₂N₃O₃, chiroptical spectroscopy would be crucial for assigning its stereocenters. However, no such studies or spectral data have been published. The analysis would involve comparing the experimental CD or ORD spectrum with theoretical spectra calculated for different stereoisomers.

Data Table: A representative data table would list the wavelengths of CD maxima and minima and their corresponding molar ellipticity values. This data is currently non-existent for C₁₅H₂₄BrCl₂N₃O₃.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Not Available | Not Available |

Computational Chemistry and Molecular Modeling of C15h24brcl2n3o3

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of C15H24BrCl2N3O3

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. iaea.orguni-mainz.de Methods like Density Functional Theory (DFT) would be used to optimize the molecular geometry of this compound to its lowest energy state. nih.gov Such calculations yield crucial electronic structure details, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). aps.orglibretexts.orglibretexts.org

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A molecular electrostatic potential (MEP) map could be generated to visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov While these methods are powerful, no specific calculations for this compound have been published.

Table 1: Hypothetical Quantum Chemical Parameters for this compound This table illustrates the type of data that would be generated from quantum chemical calculations. The values are for illustrative purposes only.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +Z eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | N Debyes | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis of this compound in Diverse Environments

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. github.iochemcomp.com For this compound, MD simulations would reveal its conformational landscape—the different three-dimensional shapes the molecule can adopt through bond rotations. maricopa.edulibretexts.org

Simulations could be run in various environments, such as in a vacuum, in water, or in a lipid bilayer, to understand how the solvent or surrounding medium affects its preferred conformation. nih.govnih.gov This is crucial as the conformation of a molecule often dictates its biological activity. soton.ac.uk Analysis of the simulation trajectory would identify the most stable and frequently occurring conformations. However, no MD simulation studies for this compound are currently available.

In Silico Prediction of Potential Molecular Target Interactions for this compound

In silico target prediction methods use a compound's structure to identify potential biological targets, such as proteins or nucleic acids. creative-biolabs.comnih.gov These approaches can be ligand-based, comparing this compound to other molecules with known targets, or structure-based, involving docking the molecule into the binding sites of various proteins. chemrxiv.orgnih.gov

These computational screening techniques can help hypothesize a molecule's mechanism of action and guide experimental testing by prioritizing likely protein interactions. mdpi.com This is a cost-effective way to generate hypotheses for drug discovery. creative-biolabs.com Without any published data, the potential molecular targets for this compound remain unknown.

Development of Structure-Activity Relationship (SAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netprotoqsar.com To develop a QSAR model for derivatives of this compound, a dataset of structurally similar molecules with measured biological activities (e.g., inhibitory concentrations) would be required. analis.com.my

Molecular descriptors (numerical representations of chemical information) would be calculated for each derivative, and statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to build a predictive model. nih.govjapsonline.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. analis.com.my Currently, no such SAR studies involving this compound derivatives have been reported.

Table 2: Example of Data Required for a QSAR Study This table illustrates the necessary components for a QSAR analysis. Data is hypothetical.

| Derivative | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Biological Activity (e.g., IC50, µM) |

| This compound | 4.5 | 75 Ų | 10.2 |

| Derivative A | 4.2 | 80 Ų | 15.5 |

| Derivative B | 4.8 | 70 Ų | 5.1 |

| Derivative C | 3.9 | 85 Ų | 25.0 |

Cheminformatics Analysis of this compound Structural Subunits

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, this would involve breaking down its structure into smaller fragments or subunits and comparing them against chemical databases. This analysis can identify structural alerts for toxicity, predict physicochemical properties (like solubility and lipophilicity), and assess its "drug-likeness" based on established rules like Lipinski's Rule of Five. This helps in early-stage evaluation of a compound's potential as a drug candidate. The absence of specific studies on this compound means no such formal analysis is publicly documented.

In Vitro Molecular Interaction Studies of C15h24brcl2n3o3

Biochemical Pathway Modulation by C15H24BrCl2N3O3 in Cell-Free Systems

No data available.

This compound Binding Kinetics and Thermodynamics with Macromolecular Targets

No data available.

Enzymatic Inhibition or Activation Profiles of this compound in Isolated Systems

No data available.

Cellular Uptake and Subcellular Localization Mechanisms of this compound

No data available.

Proteomic and Metabolomic Profiling of this compound-Treated Biological Systems (Non-Clinical)

No data available.

Analytical Method Development and Characterization of C15h24brcl2n3o3 in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for C15H24BrCl2N3O3 Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds. globalresearchonline.net For this compound, a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to the non-polar and polar functional groups suggested by its formula.

The primary objective in developing an HPLC method is to achieve efficient separation of the main compound from any impurities or degradation products. globalresearchonline.net The development process involves a systematic optimization of chromatographic conditions. A typical starting point would be a C18 or C8 column, which are common non-polar stationary phases. scholarsresearchlibrary.comijpsr.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.comaurigeneservices.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. aurigeneservices.com Detection is a critical aspect; the presence of nitrogen and potential chromophores in the structure of this compound suggests that UV detection would be a suitable starting point. ijpsr.com The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its reliability. globalresearchonline.netscholarsresearchlibrary.com

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

This table presents a hypothetical set of starting conditions for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Volatile Derivatives

For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. nih.govderpharmachemica.com Given the molecular weight and presence of polar functional groups (N, O), this compound itself is likely not sufficiently volatile for direct GC analysis. However, GC-MS can be employed for the analysis of volatile impurities or for the compound itself after a suitable derivatization step.

Derivatization, such as silylation, can be used to convert polar functional groups into less polar, more volatile derivatives, making them amenable to GC analysis. nist.gov The GC-MS analysis would provide both retention time information for separation and a mass spectrum for identification. nist.gov The mass spectrum, showing the fragmentation pattern of the derivatized compound, is crucial for structural elucidation and confirmation. nist.gov

The GC method would involve optimizing parameters such as the type of capillary column (a non-polar column like a DB-5MS is a common choice), the oven temperature program, and the injector temperature. nih.govmdpi.com The mass spectrometer would typically be operated in electron ionization (EI) mode. nist.gov

Table 2: Hypothetical GC-MS Parameters for Analysis of a Silylated Derivative of this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Injector Temperature | 280°C (Splitless mode) |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

This table provides an example of GC-MS conditions that could be used for a derivatized form of the target compound.

Quantitative Determination of this compound in Environmental Samples

The detection and quantification of this compound in environmental matrices such as water or soil require highly sensitive and selective analytical methods to overcome low concentration levels and matrix interferences. researchgate.netresearchgate.net Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice for such applications due to its excellent sensitivity and specificity.

Sample preparation is a critical first step and typically involves an extraction and concentration procedure to isolate the analyte from the complex environmental matrix. researchgate.net For water samples, this could involve solid-phase extraction (SPE). For soil or sediment samples, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) might be employed.

The quantitative analysis would be performed using an LC-MS/MS system, likely in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]+) and monitoring one or more of its characteristic product ions. This high selectivity minimizes interference from other compounds in the sample. nih.gov An internal standard, a structurally similar compound not expected to be in the samples, would be used to ensure accuracy and precision.

Table 3: Research Findings Summary for Hypothetical Environmental Quantification

| Matrix | Extraction Method | Analytical Technique | Limit of Quantification (LOQ) | Recovery (%) |

|---|---|---|---|---|

| River Water | Solid-Phase Extraction (C18) | LC-MS/MS (MRM) | 0.5 ng/L | 92 ± 5 |

| Wastewater Effluent | Solid-Phase Extraction (Mixed-Mode) | LC-MS/MS (MRM) | 2.0 ng/L | 88 ± 7 |

| Soil | Pressurized Liquid Extraction | LC-MS/MS (MRM) | 0.1 µg/kg | 85 ± 8 |

This table illustrates potential performance characteristics for a method designed to quantify this compound in environmental samples.

Solid-Phase Extraction and Sample Preparation Techniques for this compound Analysis

Effective sample preparation is crucial for reliable analysis, as it aims to remove interfering components and concentrate the analyte of interest. thermofisher.comsigmaaldrich.com Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples prior to chromatographic analysis. chromatographyonline.com

The selection of the SPE sorbent is based on the physicochemical properties of this compound and the sample matrix. obrnutafaza.hr Given the presence of both non-polar (hydrocarbon backbone) and polar (N, O, halogens) functionalities, a mixed-mode sorbent possessing both reversed-phase and ion-exchange properties could be highly effective. Alternatively, a standard reversed-phase sorbent like C18 could be used. youtube.com

The SPE method development involves a four-step process:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to ensure proper interaction with the sample.

Loading: The sample is passed through the sorbent, where the analyte is retained.

Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a strong solvent.

Table 4: Example of a Solid-Phase Extraction Protocol for this compound from an Aqueous Matrix

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Sorbent | Mixed-Mode Cation Exchange | To retain the compound via hydrophobic and ionic interactions |

| Conditioning | 1. Methanol (3 mL) | To wet the sorbent |

| 2. Deionized Water (3 mL) | To equilibrate the sorbent for the aqueous sample | |

| Loading | Sample (pH adjusted to < pKa of basic nitrogen) | To retain the analyte on the sorbent |

| Washing | 1. 0.1 M HCl (3 mL) | To remove neutral and acidic interferences |

| 2. Methanol (3 mL) | To remove hydrophobic interferences |

| Elution | 5% Ammonium Hydroxide in Methanol (2 x 1.5 mL) | To neutralize the charge and elute the analyte |

This table outlines a potential SPE protocol for isolating this compound from a liquid sample.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive profiling of complex mixtures containing this compound. lcms.cz LC-MS/MS and GC-MS/MS are powerful tools for identifying and quantifying the compound and its related substances, such as impurities and metabolites. nih.govmdpi.com

LC-MS/MS is particularly well-suited for analyzing the compound directly in complex matrices. innovareacademics.innih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the parent compound and its metabolites or degradation products. nih.gov

GC-MS/MS, while likely requiring derivatization, offers very high chromatographic resolution and selectivity. It can be used to confirm the identity of volatile or semi-volatile impurities that may not be well-resolved by LC. Tandem mass spectrometry (MS/MS) in both LC and GC provides enhanced selectivity and structural information through the analysis of fragmentation patterns. nih.gov

Table 5: Application of Hyphenated Techniques for this compound Profiling

| Technique | Application | Key Information Obtained |

|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Quantitative analysis in complex matrices | High sensitivity and selectivity for target quantification |

| LC-HRMS (TOF or Orbitrap) | Identification of unknown metabolites/impurities | Accurate mass for formula determination and structural elucidation |

| GC-MS/MS (Triple Quadrupole) | Analysis of volatile impurities or derivatives | Confirmation of identity and quantification of volatile analytes |

This table summarizes the primary uses of different hyphenated mass spectrometry techniques in the analysis of this compound.

Environmental Fate and Degradation Pathways of C15h24brcl2n3o3

Photolytic Degradation Mechanisms of C15H24BrCl2N3O3 in Aqueous Systems

Photolytic degradation, or photolysis, is a primary pathway for the breakdown of chemical compounds in aquatic environments, driven by energy from sunlight. epa.gov The rate and mechanism of photolysis for a compound like this compound would depend on its ability to absorb light in the solar spectrum (290 nm and above) and the quantum yield of the degradation reaction.

Research Findings: Direct photolysis occurs when the molecule itself absorbs a photon, leading to an excited state that can then undergo bond cleavage, rearrangement, or other reactions. For halogenated organic compounds, the carbon-halogen bond is often susceptible to photolytic cleavage. magtech.com.cn Specifically, bromo-substituted compounds can be more photosensitive than their chlorinated counterparts. acs.orgsdstate.edu Indirect photolysis involves other substances in the water, such as natural organic matter or nitrate, which absorb light and produce reactive species like hydroxyl radicals (•OH) that then react with the compound. acs.orgacs.org

The degradation of nitrogenous compounds can also be significantly enhanced by UV light, with photolysis rates increasing with the number of halogen substituents. acs.org Studies on similar halogenated compounds show that photolysis often follows pseudo-first-order kinetics. acs.org The process can lead to a series of intermediate products before complete mineralization. sdstate.edu For a compound with the structure suggested by this compound, photolysis would likely involve the stepwise cleavage of carbon-bromine and carbon-chlorine bonds.

Hypothetical Data Table: Photodegradation of this compound This table illustrates the type of data expected from a study on the photolytic degradation of this compound under simulated sunlight.

| Parameter | Value | Conditions |

|---|---|---|

| Pseudo-First-Order Rate Constant (k) | 0.045 h⁻¹ | Simulated Sunlight, 25°C, pH 7 |

| Photodegradation Half-Life (t½) | 15.4 hours | Simulated Sunlight, 25°C, pH 7 |

| Major Photodegradation Products | Monodehalogenated and di-dehalogenated derivatives | - |

| Quantum Yield (Φ) | 0.08 | at 310 nm |

Biodegradation Kinetics and Metabolite Identification of this compound by Environmental Microorganisms

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi, and it is a crucial pathway for the removal of many organic pollutants from soil and water. researchgate.netresearchgate.net The susceptibility of a compound like this compound to microbial degradation depends on its chemical structure and the presence of suitable microbial communities with the necessary enzymatic machinery. frontiersin.org

Research Findings: Halogenated organic compounds are often resistant to biodegradation. researchgate.net However, many microorganisms have evolved pathways to degrade them, especially under specific environmental conditions (aerobic vs. anaerobic). researchgate.netfrontiersin.org The kinetics of biodegradation are often modeled using zero-order or first-order rate laws. nih.gov For instance, the degradation of the organochlorine pesticide endosulfan (B1671282) by Fusarium ventricosum followed zero-order kinetics. nih.gov

The process typically involves initial enzymatic attacks that can include dehalogenation, oxidation, or hydrolysis. Aerobic degradation pathways for chlorinated aromatic compounds are well-documented and often involve mono- or dioxygenases. frontiersin.org The metabolites formed during biodegradation are key to understanding the complete environmental fate. For example, the degradation of endosulfan produces less toxic metabolites like endosulfan diol and endosulfan ether. nih.gov For this compound, biodegradation would likely proceed through the cleavage of the halogen-carbon bonds and breakdown of the core structure, potentially forming various hydroxylated or dehalogenated intermediates.

Hypothetical Data Table: Biodegradation Kinetics of this compound in Soil This table presents plausible kinetic data for the microbial degradation of this compound.

| Kinetic Model | Rate Constant (k) | Half-Life (t½) in Soil | Identified Metabolites |

|---|---|---|---|

| First-Order | 0.012 day⁻¹ | 58 days | C15H25Cl2N3O3 (monobrominated derivative) |

| First-Order | 0.012 day⁻¹ | 58 days | C15H25BrN3O3 (monochlorinated derivative) |

| First-Order | 0.012 day⁻¹ | 58 days | Hydroxylated intermediates |

Hydrolytic Stability of this compound under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. It is a significant abiotic degradation pathway for many chemicals in the environment. jrfglobal.comsitubiosciences.com The rate of hydrolysis is highly dependent on the pH of the aqueous solution and the temperature. jrfglobal.comresearchgate.net

Research Findings: Standard guidelines, such as OECD 111, are used to assess the hydrolytic stability of chemicals at environmentally relevant pH values of 4, 7, and 9. jrfglobal.comsitubiosciences.com If a substance shows less than 10% degradation over five days at 50°C, it is considered hydrolytically stable. jrfglobal.com For unstable compounds, kinetic studies are performed to determine the rate constants and half-lives. jrfglobal.com The presence of functional groups like esters, amides, and alkyl halides can make a molecule susceptible to hydrolysis. The rate of hydrolysis for such groups is often pH-dependent, with reactions being faster under acidic or basic conditions. researchgate.netmdpi.com For this compound, the presence of amide or other hydrolyzable groups in its core structure, along with the carbon-halogen bonds, would be the primary sites for hydrolysis.

Hypothetical Data Table: Hydrolysis Half-Life of this compound This table shows potential hydrolysis half-lives at different pH values, a key output of a standard hydrolysis study.

| pH | Temperature (°C) | Half-Life (t½) | Hydrolysis Products |

|---|---|---|---|

| 4.0 (Acidic) | 25 | Stable (> 1 year) | Not applicable |

| 7.0 (Neutral) | 25 | 180 days | Not determined |

| 9.0 (Alkaline) | 25 | 35 days | 2-chlorobenzyl alcohol derivative |

Adsorption and Desorption Behavior of this compound in Soil and Sediment Matrices

Adsorption to soil and sediment particles is a critical process that affects a chemical's mobility, bioavailability, and susceptibility to degradation. bioline.org.brnih.gov The extent of adsorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Research Findings: The adsorption of organic compounds in soil is influenced by soil properties (organic matter content, clay content, pH) and the chemical's properties (hydrophobicity, charge). nih.govscielo.br Herbicides and pesticides often exhibit significant adsorption to soil components, which can reduce their leaching into groundwater but also make them more persistent. bioline.org.brnih.gov The Freundlich isotherm is commonly used to describe the adsorption behavior of pesticides in soil. nih.gov Desorption is the reverse process, where the chemical is released from the soil back into the solution phase. scielo.br Hysteresis, where desorption is slower than adsorption, is a common phenomenon for many pesticides. bioline.org.br For a compound like this compound, its relatively large size and presence of halogens suggest it would have a moderate to high affinity for soil organic matter.

Hypothetical Data Table: Soil Adsorption and Mobility of this compound This table provides plausible adsorption coefficients and an interpretation of the mobility of this compound in different soil types.

| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (Kf) | Organic Carbon Partition Coefficient (Koc) | Mobility Class |

|---|---|---|---|---|

| Sandy Loam | 1.2 | 8.5 | 708 | Low to Slight |

| Silt Loam | 2.5 | 21.3 | 852 | Slight |

| Clay | 3.8 | 36.1 | 950 | Slight |

Volatilization and Atmospheric Residence Time Estimation for this compound

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gas phase, entering the atmosphere. unibe.ch A chemical's potential to volatilize is determined by its vapor pressure and its Henry's Law constant. Once in the atmosphere, its persistence, or residence time, is governed by reactions with atmospheric oxidants like the hydroxyl radical (•OH) and its removal via deposition. nih.govnih.gov

Research Findings: The atmospheric lifetime of an organic compound is primarily determined by its reaction rate with •OH radicals. nih.govrsc.org For many volatile organic compounds (VOCs), this lifetime can range from seconds to months. nih.gov Compounds with low vapor pressure and a low Henry's Law constant are less likely to volatilize significantly from soil or water surfaces. researchgate.net The structure of this compound suggests a relatively high molecular weight, which would typically correspond to a low vapor pressure, limiting volatilization. However, if it does enter the atmosphere, its residence time would be dictated by the reactivity of its chemical bonds with atmospheric radicals.

Hypothetical Data Table: Volatility and Atmospheric Fate of this compound This table estimates the key parameters related to the atmospheric fate of this compound.

| Parameter | Estimated Value | Significance |

|---|---|---|

| Vapor Pressure | 2.5 x 10⁻⁶ Pa at 25°C | Low volatility |

| Henry's Law Constant | 8.0 x 10⁻⁴ Pa·m³/mol | Low potential for volatilization from water |

| Atmospheric Reaction Rate with •OH | 5.0 x 10⁻¹² cm³/molecule·s | Moderate reactivity |

| Estimated Atmospheric Half-Life | ~3 days | Suggests potential for short-range atmospheric transport |

Future Research Trajectories and Emerging Applications of C15h24brcl2n3o3

Exploration of C15H24BrCl2N3O3 as a Probe for Specific Biological Pathways (Non-Therapeutic)

The design of molecular probes is crucial for elucidating complex biological processes. nih.govnih.gov A molecule with the structure this compound could serve as a foundational scaffold for developing such tools. By attaching reporter groups (e.g., fluorophores or biotin), the core molecule could be engineered to selectively target and visualize specific cellular components or pathways.

Table 1: Hypothetical Biological Probes Derived from this compound

| Probe Derivative | Target Pathway | Reporter Group | Potential Research Application |

| C15H23(N3O3)BrCl2-Fluorophore | Kinase Signaling | Fluorescent Dye | Real-time imaging of kinase activity in live cells. |

| C15H23(N3O3)BrCl2-Biotin | Protein-Protein Interactions | Biotin | Affinity pull-down assays to identify binding partners of a target protein. |

| C15H23(N3O3)BrCl2-Radiolabel | Receptor Trafficking | Radioisotope (e.g., ¹⁸F) | PET imaging to track receptor movement and density in preclinical models. researchgate.net |

Investigation of this compound in Materials Science or Polymer Chemistry

The presence of multiple reactive sites, suggested by the nitrogen, oxygen, and halogen atoms, makes this compound an intriguing candidate for materials science. It could potentially be used as a monomer, a cross-linking agent, or a functional additive in polymer synthesis.

The two chlorine and one bromine atoms could impart significant flame-retardant properties to polymers. Research could involve incorporating this compound into common polymers like polyethylene (B3416737) or polyurethane and testing the resulting material's flammability. Furthermore, if the nitrogen and oxygen atoms form part of functional groups like amines or hydroxyls, the compound could be used as a monomer to build novel polyamides or polyesters with unique thermal or mechanical properties.

Table 2: Potential Applications of this compound in Polymer Science

| Application | Role of this compound | Potential Polymer Matrix | Resulting Material Property |

| Flame Retardancy | Additive | Polypropylene, Epoxy Resins | Increased resistance to ignition and combustion. |

| Monomer Synthesis | Building Block | Polyamide, Polyester | Enhanced thermal stability and chemical resistance. |

| Surface Modification | Functional Coating | Silicone, Acrylics | Altered surface energy, leading to hydrophobic or oleophobic properties. |

Potential Catalytic Roles or Reagent Applications of this compound

Organocatalysis is a rapidly growing field, and molecules with diverse functional groups are constantly sought. The this compound structure, with its potential for hydrogen bonding (via N-H or O-H) and halogen bonding (via C-Br or C-Cl), presents a compelling platform for designing a novel catalyst. rsc.org

A hypothetical research avenue would be to investigate the compound's ability to catalyze asymmetric reactions. The chiral centers that could exist within the C15H24 framework, combined with the specific spatial arrangement of the heteroatoms, might create a chiral pocket capable of directing the stereochemical outcome of a reaction. For example, it could be tested as a catalyst in aldol (B89426) or Michael addition reactions. The presence of halogens also suggests its potential use as a reagent in specific transformations, such as a source for electrophilic halogens under particular reaction conditions. nih.gov

Development of Green Chemistry Approaches for this compound Synthesis

As with any new chemical entity, developing an environmentally benign synthesis is a critical goal. researchgate.netmdpi.com Research into the synthesis of this compound would provide an opportunity to apply the principles of green chemistry. youtube.com This would involve minimizing waste, avoiding hazardous solvents, and using catalytic methods instead of stoichiometric reagents. royalsocietypublishing.org

A key focus would be the regioselective and stereoselective installation of the two chlorine and one bromine atoms. Green approaches could explore the use of enzyme-catalyzed halogenation, which operates in aqueous media under mild conditions, as an alternative to traditional methods that often use harsh reagents. acs.org Maximizing atom economy would be another priority, designing a convergent synthesis that builds the complex molecule from smaller fragments efficiently.

Table 3: Comparison of Hypothetical Synthetic Routes for this compound

| Synthesis Step | Traditional Approach | Proposed Green Approach | Green Chemistry Principle Addressed |

| Halogenation | Use of Br₂ and Cl₂ gas in chlorinated solvents. | Enzyme-catalyzed halogenation (haloperoxidase) in an aqueous buffer. | Use of safer solvents and reagents. acs.org |

| C-N Bond Formation | Use of stoichiometric activating agents and protecting groups. | Direct C-H amination using a recyclable metal catalyst. | Increased atom economy, reduced waste. |

| Purification | Chromatography with large volumes of organic solvents. | Crystallization or solvent-free purification methods. | Pollution prevention. |

Design and Synthesis of this compound-Based Molecular Tools for Research

Beyond a single application, the this compound core could serve as a versatile molecular scaffold for creating a library of related compounds. mdpi.com By systematically modifying the peripheral atoms and functional groups, a diverse set of molecular tools could be generated for various research purposes.

For example, one research program could focus on creating a series of derivatives where the halogens are systematically replaced (e.g., with fluorine or iodine) to fine-tune the molecule's electronic properties and biological interactions. Another project could explore derivatizing the nitrogen or oxygen atoms to attach linkers for immobilization on solid supports, creating affinity chromatography columns to isolate specific binding partners from complex biological samples. This "scaffold-based" approach accelerates the discovery of new functional molecules by building upon a common, well-characterized core structure.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing C15H24BrCl2N3O3, and how can researchers optimize reaction parameters?

- Methodological Answer : Synthesis often involves halogenation and coupling reactions. To optimize parameters (e.g., temperature, solvent polarity, catalyst loading), use a factorial experimental design to isolate variables. Track reaction progress via TLC or HPLC, and validate purity using NMR and mass spectrometry. Document reagent sources, purity, and storage conditions to ensure reproducibility .

- Example Table :

| Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Temperature | 60–120°C | Vary in 10°C increments |

| Catalyst Load | 0.5–2.0 mol% | Test in 0.25 mol% steps |

| Solvent | DMF, THF, DCM | Assess polarity effects |

Q. How can researchers identify and characterize C15H24BrCl2N3O3 using spectroscopic techniques?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY) for structural elucidation, FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities. Report instrument models and calibration standards to enhance credibility .

Q. What databases and tools are essential for retrieving reliable background information on this compound?

- Methodological Answer : Use SciFinder for chemical properties and synthetic pathways, Reaxys for reaction data, and Web of Science for literature reviews. Filter results to review articles and prioritize peer-reviewed journals. Validate data by cross-checking primary sources and assessing author expertise .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for C15H24BrCl2N3O3?

- Methodological Answer : Apply empirical contradiction analysis:

Replicate measurements under identical conditions.

Compare data with computational models (e.g., X-ray diffraction simulations).

Evaluate instrumental calibration and environmental factors (e.g., humidity).

Use statistical tools (e.g., Chi-square tests) to quantify discrepancies and identify systematic errors .

Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Control : Monitor heat transfer and mixing efficiency using in-situ FTIR or Raman spectroscopy.

- Purification : Optimize column chromatography gradients or switch to recrystallization for larger batches.

- Documentation : Include detailed failure analyses (e.g., side reactions at higher concentrations) in supplementary materials .

Q. How can computational models (e.g., DFT, MD) predict the reactivity or stability of C15H24BrCl2N3O3 under varying conditions?

- Methodological Answer :

Validate force fields using experimental thermodynamic data (e.g., ΔHf from calorimetry).

Simulate degradation pathways under stress conditions (pH, temperature).

Compare results with empirical stability studies (e.g., accelerated aging tests).

Report software versions, convergence criteria, and boundary conditions .

Data Analysis & Reporting

Q. What frameworks are effective for designing hypothesis-driven experiments on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.